Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-
Description
The compound Methanone, (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- (CAS RN: 444912-48-5), commonly referred to as AM1241, is a synthetic cannabinoid receptor modulator. Its molecular formula is C₂₂H₂₂IN₃O₃, with a molecular weight of 503.333 g/mol . Structurally, it features:
- A 2-iodo-5-nitrophenyl group at the methanone position.
- A 1H-indol-3-yl moiety substituted with a (2R)-1-methyl-2-piperidinylmethyl chain.
AM1241 is a selective cannabinoid receptor type 2 (CB2R) agonist, extensively studied for its neuroprotective and anti-inflammatory properties in preclinical models . Its stereochemistry (R-configuration at the piperidine ring) is critical for receptor binding specificity .
Properties
IUPAC Name |
(2-iodo-5-nitrophenyl)-[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIXXCLLBMBDW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126641 | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444912-51-0 | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-1241, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-1241, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G7WK6F7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Methanone, specifically the compound known as (2-iodo-5-nitrophenyl)(1-(((2R)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-, is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a methanone functional group, characterized by a carbonyl group (C=O) bonded to an aromatic system. The presence of iodine and nitro substituents on the aromatic ring, along with a piperidine-linked indole structure, contributes to its unique reactivity and potential biological effects.
Molecular Formula
- Molecular Formula : C22H22IN3O3
- CAS Number : 444912-51-0
Biological Activities
Research indicates that methanone derivatives exhibit a range of biological activities, including:
- Neuroactive Effects : The piperidine moiety suggests potential interactions with neurotransmitter systems, indicating possible applications in neuropharmacology.
- Cannabinoid Receptor Agonism : This compound acts as an agonist at human CB2 receptors, which may have implications for pain management and appetite stimulation .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be approached through various methods that involve the reaction of starting materials containing the requisite functional groups. The complexity of synthesizing such a multifaceted compound is highlighted by the need for specific reagents and conditions.
Common Synthetic Routes
- Formation of Indole Derivatives : Utilizing indole as a precursor and modifying it with piperidine derivatives.
- Introduction of Nitro and Iodo Groups : Employing electrophilic aromatic substitution reactions to introduce nitro and iodo substituents onto the aromatic ring.
Case Studies
Several studies have investigated the biological activity of methanone derivatives:
-
Neuropharmacological Applications :
- A study highlighted the neuroactive properties of similar compounds, suggesting their potential use in treating neurological disorders.
-
Antimicrobial Properties :
- Research indicated that related compounds exhibited significant antimicrobial activity against various bacterial strains, demonstrating the potential for methanone derivatives in developing new antibiotics.
Interaction Studies
Understanding the interactions between methanone and biological targets is crucial for evaluating its therapeutic potential. Studies have focused on its binding affinity with cannabinoid receptors and other neurotransmitter systems.
Table 2: Comparative Binding Affinities
| Compound Name | Binding Affinity (Ki) | Target Receptor |
|---|---|---|
| (R)-AM1241 | 20 nM | Human CB2 Receptor |
| Similar Piperidine Derivative | 15 nM | Rat CB2 Receptor |
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Related Compounds
Structural Analogues with Aryl Substituent Variations
(2-Iodophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]-methanone
- Key Differences : Lacks the 5-nitro group on the phenyl ring.
- Pharmacology : Retains CB2 affinity but with reduced selectivity due to the absence of the electron-withdrawing nitro group, which may alter binding kinetics .
2-(2-Methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]ethanone (CAS RN: 1345970-43-5)
- Key Differences : Replaces the 2-iodo-5-nitrophenyl group with a 2-methoxyphenyl moiety.
(2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (JWH-007-d9)
Analogues with Modified Piperidinylmethyl Chains
Methanone, [1-[[(2R)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]-1-naphthalenyl (CAS RN: 134959-64-1)
- Key Differences : Retains the (2R)-piperidinylmethyl chain but replaces the iodonitrophenyl group with a naphthalenyl group.
- Pharmacology : Exhibits mixed CB1/CB2 activity, emphasizing the role of the 2-iodo-5-nitrophenyl group in AM1241’s CB2 selectivity .
(2,3-Dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone (GW405833)
Pharmacological and Analytical Comparisons
Table 1: Key Parameters of AM1241 and Analogues
Analytical Techniques :
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 5-nitro and 2-iodo substituents in AM1241 enhance CB2 binding through electrostatic interactions, absent in methoxy or naphthyl analogues .
- Stereochemistry : The (2R)-piperidinylmethyl chain optimizes receptor fit; racemic mixtures show reduced potency .
- Side Chain Modifications : Piperidine vs. morpholine chains alter solubility and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
